Tirandalydigin

Descripción general

Descripción

Synthesis Analysis

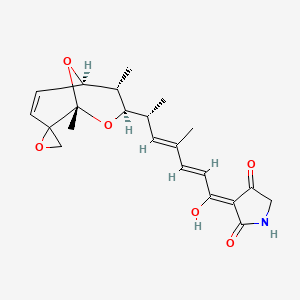

The asymmetric total syntheses of tirandamycins A-D and tirandalydigin, as well as the synthesis of the left-hand fragment of streptolydiginone and streptolydigin from a common intermediate, have been described . The comprehensive approach features the highly enantio- and diastereoselective assembly of the anti,anti,syn-stereotetrad unit which relies on a cinchona alkaloid-catalyzed asymmetric Morita–Baylis–Hillman reaction .Molecular Structure Analysis

The structure of Tirandalydigin has been characterized based upon NMR, UV, and mass spectrometric data . It is a structurally unique hybrid of the tirandamycin-streptolydigin families of tetramic acid antibiotics .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Tirandalydigin involve a highly enantio- and diastereoselective assembly of the anti,anti,syn-stereotetrad unit . This process relies on a cinchona alkaloid-catalyzed asymmetric Morita–Baylis–Hillman reaction .Aplicaciones Científicas De Investigación

Antibiotic Properties

Tirandalydigin is a new tetramic acid antibiotic with activity against pathogenic anaerobic bacteria . This makes it a potential candidate for the treatment of infections caused by these types of bacteria.

Anti-Anaerobic Agent

Tirandalydigin is a novel anti-anaerobic tetramic acid antibiotic . This means it can be used to treat diseases caused by anaerobic organisms, which are bacteria that can survive and grow in environments with little or no oxygen.

Structural Characterization

The structural characterization of Tirandalydigin has been studied . This can help researchers understand its chemical properties and how it interacts with other substances.

Drug Development

Given its antibiotic properties, Tirandalydigin could be used in the development of new drugs for treating bacterial infections .

Research on Tetramic Acids

Tirandalydigin, being a tetramic acid, contributes to the body of research on tetramic acids, a class of compounds known for their diverse biological activities .

Source of Tirandalydigin

Tirandalydigin is isolated from Streptomyces sp. AB-1006A-9 fermentation beers . This could lead to research into the use of these bacteria for the production of this compound.

Safety and Hazards

According to the Material Safety Data Sheet, Tirandalydigin should be handled with care. Contact with eyes, skin, and clothing should be avoided. Ingestion and inhalation should also be avoided. Prolonged or repeated exposure should be avoided. In case of contact, the affected area should be flushed with plenty of water .

Propiedades

IUPAC Name |

(3Z)-3-[(2E,4E,6R)-6-[(1R,3R,4S,5R)-1,4-dimethylspiro[2,9-dioxabicyclo[3.3.1]non-6-ene-8,2'-oxirane]-3-yl]-1-hydroxy-4-methylhepta-2,4-dienylidene]pyrrolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO6/c1-12(5-6-15(24)18-16(25)10-23-20(18)26)9-13(2)19-14(3)17-7-8-22(11-27-22)21(4,28-17)29-19/h5-9,13-14,17,19,24H,10-11H2,1-4H3,(H,23,26)/b6-5+,12-9+,18-15-/t13-,14+,17-,19-,21-,22?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYHWFXVSQHTQH-BWPJEIAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C=CC3(CO3)C(O2)(OC1C(C)C=C(C)C=CC(=C4C(=O)CNC4=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2C=CC3(CO3)[C@](O2)(O[C@@H]1[C@H](C)/C=C(\C)/C=C/C(=C/4\C(=O)CNC4=O)/O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3Z)-3-[(2E,4E,6R)-6-[(1R,3R,4S,5R)-1,4-dimethylspiro[2,9-dioxabicyclo[3.3.1]non-6-ene-8,2'-oxirane]-3-yl]-1-hydroxy-4-methylhepta-2,4-dienylidene]pyrrolidine-2,4-dione | |

CAS RN |

114118-91-1 | |

| Record name | Tirandalydigin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114118911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Tirandalydigin and what makes its structure unique?

A1: Tirandalydigin is a novel antibiotic belonging to the tetramic acid family, discovered during a search for compounds active against pathogenic anaerobic bacteria. [] Its structure is particularly interesting because it combines features found in both tirandamycin and streptolydigin, hence its name. [] This hybrid structure makes it a unique member of this antibiotic family. []

Q2: What types of bacteria is Tirandalydigin effective against?

A2: Tirandalydigin demonstrates promising antibacterial activity against a range of microorganisms. It shows activity against many pathogenic anaerobes, streptococci, enterococci, and legionellae, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 micrograms/ml. []

Q3: Has the total synthesis of Tirandalydigin been achieved?

A3: Yes, the total synthesis of Tirandalydigin, along with tirandamycins A-D, has been achieved. [, ] This complex synthesis involved a highly stereoselective approach, highlighting the advances in synthetic organic chemistry. [] Notably, the synthesis of the left-hand fragment of streptolydiginone and streptolydigin has also been achieved using a common intermediate. []

Q4: How does Tirandalydigin interact with thiol-containing molecules and what implications does this have for its mechanism of action?

A4: Tirandalydigin, being an epoxide-bearing natural product, readily reacts with thiol probes. [] This reactivity suggests that Tirandalydigin likely exerts its biological activity by covalently modifying its cellular targets through interactions with cysteine residues. [] This reactivity-guided approach using thiol probes was instrumental in identifying and isolating Tirandalydigin from Salinispora and linking its production to a specific gene cluster. []

Q5: What are the potential applications of Tirandalydigin beyond its antibacterial activity?

A5: The discovery and successful total synthesis of Tirandalydigin have opened avenues for further research in various domains. [] Its unique structure and reactivity make it a valuable tool in chemical biology for studying protein function and developing new therapeutic strategies based on targeted covalent modification. [] Additionally, its synthesis serves as a platform for developing new synthetic methodologies and exploring the chemical space of tetramic acid antibiotics. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxyphenyl)chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B1166345.png)